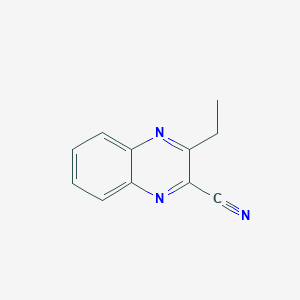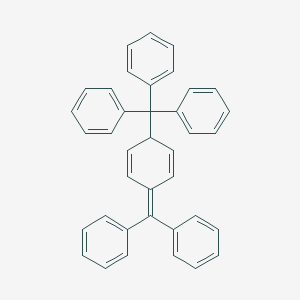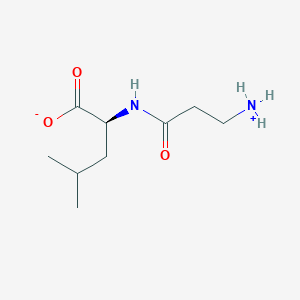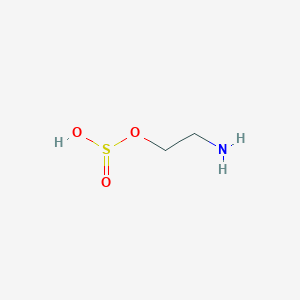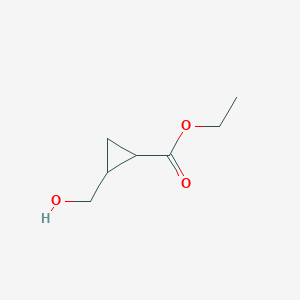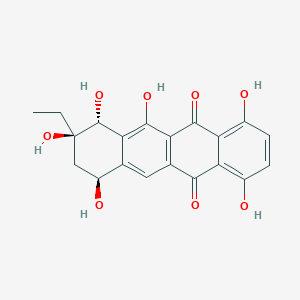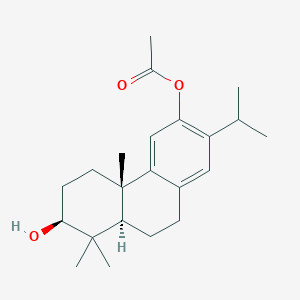
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetate, also known as Oxyresveratrol, is a natural compound found in mulberry and grape plants. It has been the subject of scientific research due to its potential health benefits. Oxyresveratrol is a polyphenolic compound with antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
生化和生理效应
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
The advantages of using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments include its natural origin, its antioxidant and anti-inflammatory properties, and its potential health benefits. However, there are also limitations to using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments. These include the difficulty in synthesizing the compound, the potential for variability in plant extraction, and the need for further research to fully understand its mechanisms of action.
未来方向
There are many future directions for research on (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and to develop more efficient methods for synthesizing the compound. Additionally, research is needed to determine the optimal dosage and administration of (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol for its potential health benefits.
合成方法
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Plant extraction involves isolating the compound from natural sources. The most common method for synthesizing (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol is through plant extraction, as it is a natural compound found in plants.
科学研究应用
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been the subject of scientific research due to its potential health benefits. Studies have shown that (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has antioxidant properties, which can help protect against oxidative stress and reduce inflammation. It has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been shown to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
属性
CAS 编号 |
18326-14-2 |
|---|---|
产品名称 |
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet |
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1 |
InChI 键 |
JPLKJZITCWNMDO-JAXLGGSGSA-N |
手性 SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
规范 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
同义词 |
(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



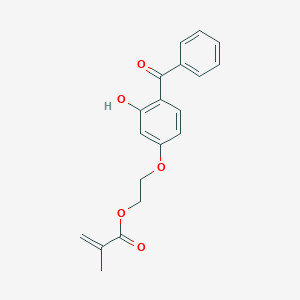
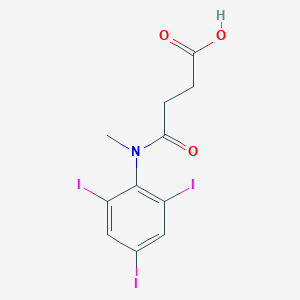


![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
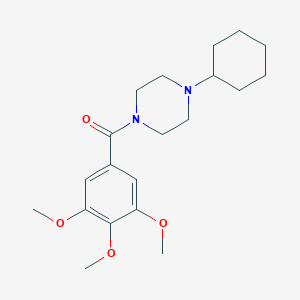
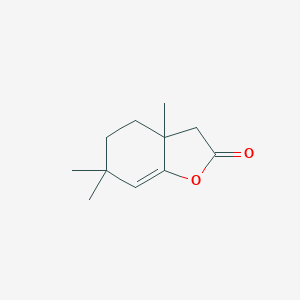
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
